molecular formula C23H27N3O3 B6543460 N-(4-{[2-(4-phenylbutanamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1040674-13-2

N-(4-{[2-(4-phenylbutanamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No.: B6543460
CAS No.: 1040674-13-2
M. Wt: 393.5 g/mol
InChI Key: PPTULMLKQSINBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopropanecarboxamide core substituted with a phenylbutanamido-ethyl carbamoyl group. The cyclopropane ring confers rigidity, while the extended aromatic and amide functionalities may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-(4-phenylbutanoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-21(8-4-7-17-5-2-1-3-6-17)24-15-16-25-22(28)18-11-13-20(14-12-18)26-23(29)19-9-10-19/h1-3,5-6,11-14,19H,4,7-10,15-16H2,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTULMLKQSINBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
Target Compound C₂₇H₃₂N₄O₄ 500.58 Cyclopropanecarboxamide, phenylbutanamido-ethyl carbamoyl Extended aromatic chain; multiple amide bonds; high molecular weight
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ 363.43 Diethylamine, 4-methoxyphenoxy Simpler substituents; methoxy group enhances polarity; lower molecular weight
Cyclopropylfentanyl C₂₃H₂₉N₃O 387.50 Piperidine ring, phenylethyl group Controlled opioid analog; piperidine core critical for μ-opioid receptor binding
2,2-bis(4-ethylphenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide C₂₅H₂₄FNO 397.47 Bis(4-ethylphenyl), 4-fluorophenyl Bulky substituents; fluorine enhances electronegativity and metabolic stability
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide C₁₂H₁₄N₂O₂ 218.25 Acetylamino group Minimal substituents; high solubility; low steric hindrance

Physicochemical Properties

  • Lipophilicity: The target compound’s phenylbutanamido chain increases logP compared to the diethyl analog and the acetylamino derivative . However, it is less lipophilic than the bis(4-ethylphenyl) analog .
  • Solubility: The acetylamino derivative (218.25 g/mol) exhibits superior aqueous solubility, whereas the target compound’s size and aromaticity may limit solubility.
  • Metabolic Stability : Fluorine in and methoxy in enhance resistance to oxidative metabolism, while the target compound’s amide bonds may be susceptible to hydrolysis.

Pharmacological Implications

  • Receptor Binding: Cyclopropylfentanyl binds μ-opioid receptors via its piperidine-anilino motif, a feature absent in the target compound. The latter’s extended carbamoyl chain may target non-opioid receptors (e.g., kinases or GPCRs).
  • Toxicity : Bulky substituents in the target compound and could reduce CNS penetration, mitigating neurotoxicity risks compared to cyclopropylfentanyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.